molecular formula C16H18BrN3O B6708751 [4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone

[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone

Cat. No.: B6708751
M. Wt: 348.24 g/mol
InChI Key: KWSYOZBYDJWAJB-UHFFFAOYSA-N
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Description

[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone is a synthetic organic compound characterized by the presence of a bromophenyl group, a piperidine ring, and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a 4-bromophenyl derivative.

    Piperidine Ring Introduction: The bromophenyl intermediate is then reacted with piperidine under suitable conditions to form the [4-(4-bromophenyl)piperidin-1-yl] intermediate.

    Methylimidazole Coupling: The final step involves coupling the [4-(4-bromophenyl)piperidin-1-yl] intermediate with 1-methylimidazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
  • [4-(4-Fluorophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
  • [4-(4-Methylphenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone

Uniqueness

Compared to its analogs, [4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

[4-(4-bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-19-10-15(18-11-19)16(21)20-8-6-13(7-9-20)12-2-4-14(17)5-3-12/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSYOZBYDJWAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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